Methyl 2-methoxy-3-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methoxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQVHYWBXXTBTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90564-26-4 | |

| Record name | Methyl 2-methoxy-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methoxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Chemical Intermediates in Pharmaceutical Synthesis

In the intricate landscape of pharmaceutical research and development, the journey from a conceptual molecule to a viable drug candidate is both complex and resource-intensive. Central to this endeavor is the strategic use of chemical intermediates—molecular building blocks that serve as the foundation for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The purity, reactivity, and structural integrity of these intermediates are paramount, as they directly influence the efficiency of the synthetic route, the yield of the final product, and ultimately, the safety and efficacy of the therapeutic agent.

Methyl 2-methoxy-3-nitrobenzoate (CAS No: 90564-26-4) has emerged as a particularly valuable intermediate in medicinal chemistry.[1] Its unique trifunctionalized aromatic scaffold, featuring a methyl ester, a methoxy group, and a nitro group, offers a versatile platform for a wide array of chemical transformations.[1] The strategic placement of these functional groups allows for selective modifications, enabling the construction of sophisticated molecular architectures with tailored biological activities.[1] This guide aims to provide a comprehensive technical overview of this compound, delving into its chemical properties, synthesis, and applications, with a focus on providing actionable insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C9H9NO5.[1] Its structure is characterized by a benzene ring substituted with a methyl ester group at position 1, a methoxy group at position 2, and a nitro group at position 3.

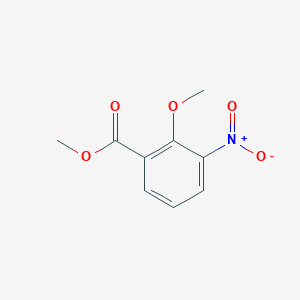

Caption: Chemical structure of this compound.

The interplay of the electron-donating methoxy group and the electron-withdrawing nitro and methyl ester groups significantly influences the electron density distribution of the aromatic ring, thereby dictating its reactivity in various chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 90564-26-4 | [1][2] |

| Molecular Formula | C9H9NO5 | [1] |

| Molecular Weight | 211.17 g/mol | [3] |

| Melting Point | 60°C | [1] |

| Appearance | Light yellow solid | [4] |

| Solubility | Information not widely available, but likely soluble in common organic solvents. | |

| Storage | Store in a dry, cool, and well-ventilated place. | [5] |

Synthesis and Manufacturing

The synthesis of this compound is a critical aspect for its application in drug discovery. While specific proprietary manufacturing processes may vary, a common synthetic approach involves the nitration of a suitable precursor, Methyl 2-methoxybenzoate.

A general procedure for the synthesis of related nitrobenzoate esters involves the use of a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.[6] However, alternative methods using acetic anhydride as a catalyst have been developed to improve reaction selectivity and yield, while also reducing environmental impact by avoiding the generation of large amounts of acidic wastewater.[7]

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A Representative Nitration Procedure

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the starting material, Methyl 2-methoxybenzoate, in an appropriate solvent.

-

Preparation of Nitrating Agent: Slowly add concentrated nitric acid to a cooled vessel containing the catalyst (e.g., concentrated sulfuric acid or acetic anhydride) while maintaining a low temperature.

-

Nitration Reaction: Add the prepared nitrating agent dropwise to the solution of Methyl 2-methoxybenzoate, ensuring the reaction temperature is carefully controlled.[6]

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water.[8] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[7]

The choice of nitrating agent and reaction conditions is crucial for controlling the regioselectivity of the nitration, aiming to maximize the yield of the desired 3-nitro isomer.

Spectroscopic and Analytical Characterization

The unambiguous identification and purity assessment of this compound are essential for its use in pharmaceutical synthesis. A combination of spectroscopic techniques is typically employed for this purpose.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons, the methoxy protons, and the methyl ester protons. The deshielding effect of the nitro and ester groups will influence the chemical shifts of the aromatic protons.[9]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum of this compound would show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the methoxy and ester groups.[9]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[10] The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

C=O stretch (ester): A strong absorption band typically in the region of 1735-1750 cm⁻¹.[10]

-

NO₂ stretches (nitro group): Two distinct stretching vibrations, typically around 1490-1550 cm⁻¹ (asymmetric) and 1315-1355 cm⁻¹ (symmetric).[10]

-

C-O stretches (ester and ether): Stretching vibrations in the fingerprint region.

-

C-H stretches (aromatic and aliphatic): Absorptions corresponding to the aromatic and methyl C-H bonds.[10]

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (211.17 g/mol ).[3] Analysis of the fragmentation pattern can further confirm the structure.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals for aromatic, methoxy, and methyl ester protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for carbonyl, aromatic, and methyl carbons. |

| IR Spectroscopy | Strong C=O stretch (ester), characteristic NO₂ stretches, C-O stretches, and C-H stretches. |

| Mass Spectrometry | Molecular ion peak at m/z corresponding to the molecular weight. |

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as powdered iron in acetic acid or catalytic hydrogenation.[11] This transformation is a key step in the synthesis of many heterocyclic compounds and other nitrogen-containing molecules.

-

Hydrolysis of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This allows for further modifications at this position, such as amide bond formation.

-

Nucleophilic Aromatic Substitution: While the aromatic ring is generally deactivated towards electrophilic substitution due to the presence of the electron-withdrawing groups, it can be susceptible to nucleophilic aromatic substitution under certain conditions, particularly at positions activated by the nitro group.

These versatile reaction sites make this compound an ideal starting material for the synthesis of a diverse range of complex molecules, including enzyme inhibitors and receptor modulators.[1] The strategic positioning of the functional groups can significantly influence the binding affinity and selectivity of the final drug candidate for its biological target.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4]

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

In case of contact:

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion: A Versatile Building Block for Future Therapeutics

This compound stands out as a valuable and versatile chemical intermediate for the pharmaceutical industry. Its well-defined structure and predictable reactivity provide a solid foundation for the synthesis of novel and complex drug molecules. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is crucial for its effective and safe utilization in the pursuit of new therapeutic agents. As drug discovery continues to evolve towards more intricate and targeted molecules, the strategic application of such well-characterized building blocks will undoubtedly play an increasingly important role in shaping the future of medicine.

References

- Leveraging this compound in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Methyl 2-methyl-3-nitrobenzoate 97 59382-59-1. (n.d.). Sigma-Aldrich.

- Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. (n.d.). BOC Sciences.

- methyl 3-methoxy-2-nitrobenzoate. (n.d.). Echemi.

- SAFETY DATA SHEET - Methyl 2-methyl-3-nitrobenzoate. (2024, April 1). Fisher Scientific.

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

- METHYL-2-METHOXY-3-NITROBENZOATE | 90564-26-4. (2025, July 14). ChemicalBook.

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments.

- This compound (C9H9NO5). (n.d.). PubChemLite.

- Preparation method of 3-methoxy-2-nitrobenzoate. (2016). Google Patents.

- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2012). MDPI.

- How To Identify The IR Of Methyl M-Nitrobenzoate. (2022, March 24). Sciencing.

- Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses.

- Preparation of Methyl 3-nitrobenzoate. (2010, January 5). University of South Alabama.

Sources

- 1. nbinno.com [nbinno.com]

- 2. METHYL-2-METHOXY-3-NITROBENZOATE | 90564-26-4 [chemicalbook.com]

- 3. PubChemLite - this compound (C9H9NO5) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]

- 8. southalabama.edu [southalabama.edu]

- 9. aiinmr.com [aiinmr.com]

- 10. sciencing.com [sciencing.com]

- 11. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

An In-depth Technical Guide on Methyl 2-methoxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methoxy-3-nitrobenzoate is a vital chemical intermediate with significant applications in pharmaceutical synthesis and medicinal chemistry. Its unique molecular structure, featuring methoxy, nitro, and methyl ester functional groups, provides a versatile platform for the construction of complex, biologically active molecules. This guide offers a comprehensive overview of its IUPAC nomenclature, structure, chemical properties, synthesis, and key applications, with a particular focus on its role in drug discovery and development. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of Intermediates in Pharmaceutical Synthesis

The synthesis of Active Pharmaceutical Ingredients (APIs) is a complex, multi-step process that relies heavily on the quality and availability of well-defined chemical intermediates. These intermediates are the foundational building blocks from which intricate molecular architectures are assembled. This compound (CAS Number: 90564-26-4) has emerged as a crucial intermediate, valued for its strategically positioned functional groups that allow for a wide range of chemical transformations.[1] Its utility in the synthesis of enzyme inhibitors and receptor modulators underscores its importance in the development of novel therapeutics.[1]

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for this compound is This compound .

The chemical structure consists of a benzene ring substituted with three functional groups:

-

A methoxy group (-OCH₃) at the 2-position.

-

A nitro group (-NO₂) at the 3-position.

-

A methyl ester group (-COOCH₃) at the 1-position.

This arrangement of substituents dictates the molecule's reactivity and its utility as a synthetic precursor.

Molecular Representation:

-

Molecular Formula: C₉H₉NO₅[2]

-

SMILES: COC1=C(C=CC=C1[O-])C(=O)OC[2]

-

InChI: InChI=1S/C9H9NO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5H,1-2H3[2]

2.1. Structural Visualization

Caption: 2D structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an intermediate is fundamental for its effective use in synthesis, including reaction optimization and purification.

| Property | Value | Source |

| Molecular Weight | 211.17 g/mol | [3] |

| Appearance | Light yellow solid | [4] |

| Melting Point | 60-65 °C (140-149 °F) | [1][4] |

| Boiling Point | No data available | [4] |

| Solubility | Soluble in methanol | [5] |

| Density | 1.255 g/cm³ (for the related compound methyl 2-methyl-3-nitrobenzoate) | [5] |

Note: Some physical properties are referenced from the closely related compound, methyl 2-methyl-3-nitrobenzoate, and should be considered as indicative.

Synthesis Protocols

The synthesis of this compound typically involves the nitration of a substituted methyl benzoate precursor. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and maximize the yield of the desired product.

4.1. General Nitration Procedure

A common method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid or, in some cases, acetic anhydride.[6][7]

Experimental Protocol: Nitration of a Methyl Methoxybenzoate Precursor

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the chosen solvent (e.g., acetic acid, acetic anhydride) in an ice bath to 0-5 °C.[6]

-

Addition of Nitrating Agent: Slowly add a pre-mixed solution of nitric acid to the cooled solvent while maintaining the low temperature.[6]

-

Substrate Addition: Dissolve the methyl methoxybenzoate precursor in a suitable solvent and add it dropwise to the nitrating mixture. The temperature should be carefully monitored and controlled to prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for several hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture slowly into ice-water to quench the reaction and precipitate the product.[6]

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[6] Wash the combined organic layers with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[6] The crude product can be purified by recrystallization or column chromatography.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The strategic placement of the methoxy, nitro, and methyl ester groups makes this compound a valuable building block for the synthesis of a variety of pharmaceutical agents.[1]

5.1. Precursor for Heterocyclic Scaffolds

The nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization reactions to form heterocyclic ring systems. These heterocycles are common motifs in many approved drugs.

5.2. Role in the Synthesis of Bioactive Molecules

This intermediate is utilized in the synthesis of compounds that can modulate the activity of enzymes and receptors, which are key targets in drug discovery.[1] The substituents on the benzene ring can influence the binding affinity and selectivity of the final drug molecule for its biological target.[1]

Safety and Handling

Proper handling of all chemical reagents is paramount in a laboratory setting.

6.1. Hazard Identification

-

Skin and Eye Irritation: May cause irritation upon contact.[8]

-

Harmful if Swallowed: May be toxic if ingested.

-

Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[8]

6.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.[4][8]

-

Fire Safety: In case of fire, use appropriate extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Firefighters should wear self-contained breathing apparatus.

-

Spill Response: In the event of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.

6.3. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][8]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][8]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[4][8]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[4]

Conclusion

This compound is a strategically important chemical intermediate with broad applications in pharmaceutical synthesis. Its versatile functionality allows for the construction of complex molecular architectures, making it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in the pursuit of novel therapeutics.

References

- Leveraging Methyl 2-Methoxy-3-Nitrobenzo

- Methyl 2-methoxy-3-nitrobenzo

- Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applic

- SAFETY DATA SHEET - Fisher Scientific. (2024-04-01). (URL: )

- SAFETY D

- SAFETY DATA SHEET - Sigma-Aldrich. (2022-04-15). (URL: )

- MSDS - OHS14953. (2010-11-29). (URL: )

- Methyl 3-methoxy-4-nitrobenzo

- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo

- CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google P

Sources

- 1. nbinno.com [nbinno.com]

- 2. PubChemLite - this compound (C9H9NO5) [pubchemlite.lcsb.uni.lu]

- 3. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. innospk.com [innospk.com]

- 6. mdpi.com [mdpi.com]

- 7. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. home.miracosta.edu [home.miracosta.edu]

Physical properties of Methyl 2-methoxy-3-nitrobenzoate (melting point, solubility)

An In-Depth Technical Guide to the Physical Properties of Methyl 2-methoxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the key physical properties of this compound (CAS No. 90564-26-4), a valuable building block in pharmaceutical synthesis.[1] A thorough understanding of its melting point and solubility is critical for its effective use in synthetic routes, formulation development, and quality control. This document details the established values for these properties, provides the theoretical framework governing them, and outlines rigorous, field-proven experimental protocols for their determination. The methodologies are presented to ensure scientific integrity, reproducibility, and trustworthiness in a research and development setting.

Chemical Identity and Significance

This compound is a substituted aromatic ester with a molecular formula of C₉H₉NO₅.[1][2] Its structure, featuring a methyl ester, a methoxy group, and a nitro group, offers versatile reaction sites, making it a strategic intermediate in medicinal chemistry for synthesizing complex molecules like enzyme inhibitors and receptor modulators.[1] The physical properties of this solid compound are foundational to its handling, purification, and application in multi-step syntheses.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 90564-26-4 |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| Physical Form | Solid |

(Data sourced from Sigma-Aldrich[2])

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, characteristic physical constant that is invaluable for both identification and purity assessment.[2][3] For this compound, the established melting point provides a critical benchmark for quality control.

Established Melting Point

The reported melting point for this compound is 60°C .[1][2][4]

A sharp melting range, typically within 0.5-1.5°C of this value, is a strong indicator of high purity.[1][3] Conversely, the presence of impurities will typically cause a depression of the melting point and a broadening of the melting range.[3]

Causality and Experimental Insight

The melting point represents the temperature at which a substance transitions from a highly ordered crystalline lattice to a disordered liquid state. This transition requires sufficient thermal energy to overcome the intermolecular forces holding the molecules together.[3] For this compound, these forces are primarily dipole-dipole interactions and van der Waals forces. The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces and thus lowering the energy (and temperature) required to break them.

Authoritative Protocol for Melting Point Determination

The following protocol describes the determination of melting point using a modern digital apparatus, such as a DigiMelt or Mel-Temp unit, which offers precise temperature control and observation.

Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently crush any large crystals on a clean, dry watch glass.

-

Firmly tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Invert the tube and tap its closed end gently on a hard surface to pack the solid into a dense column approximately 1-2 cm high.[5] Packing is crucial to ensure uniform heat transfer.

-

-

Initial Rapid Determination (Optional but Recommended):

-

Set the apparatus to a fast ramp rate (e.g., 10-20°C per minute).[3]

-

Insert the capillary tube and observe to find the approximate melting range. This step prevents spending excessive time on the precise measurement.

-

-

Precise Melting Point Determination:

-

Allow the apparatus to cool to at least 10-15°C below the approximate melting point found in the previous step.

-

Insert a new, properly packed capillary tube.

-

Set the temperature ramp rate to a slow value, typically 1-2°C per minute, to ensure the sample and thermometer are in thermal equilibrium.[2]

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting range is reported as T₁ - T₂.

-

-

Validation:

-

Repeat the precise determination at least twice. Consistent results (within 0.5°C) validate the measurement.

-

This self-validating system, where consistency confirms accuracy and a narrow range confirms purity, is a hallmark of a trustworthy protocol.

Workflow Diagram: Melting Point Determination

Caption: Workflow for precise melting point determination.

Solubility Profile

Solubility is a fundamental physicochemical property that dictates how a compound will behave in various solvent systems, impacting reaction conditions, purification strategies (e.g., recrystallization), and bioavailability in drug development.

Established Solubility Data

This compound is described as being slightly soluble in water , with a reported value of 1.5 g/L at 25°C .

Theoretical Framework: "Like Dissolves Like"

The solubility of a substance is governed by the intermolecular interactions between the solute and the solvent. The principle of "like dissolves like" provides a strong predictive framework.

-

Structure of this compound: This molecule has both polar and non-polar characteristics. The ester, methoxy, and nitro groups are polar and capable of dipole-dipole interactions. The benzene ring is non-polar.

-

Polar Solvents (e.g., Water, Ethanol): While the polar groups can interact with polar solvents, the bulky, non-polar aromatic ring limits its overall solubility in highly polar solvents like water. Its slight solubility is a result of a balance between these competing factors. It is expected to be more soluble in moderately polar organic solvents like ethanol or acetone.

-

Non-polar Solvents (e.g., Hexane, Toluene): The non-polar aromatic ring will interact favorably with non-polar solvents, but the polar functional groups will be poorly solvated, again limiting high solubility.

Authoritative Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution.

Methodology:

-

System Preparation:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, acetonitrile) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" ensures that a saturated solution is formed with undissolved solid remaining.

-

Prepare at least three replicates for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Agitate the mixture at a constant, controlled temperature (e.g., 25°C) using a shaker or rotator. The agitation must be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.

-

Allow the system to equilibrate for a sufficient period (typically 24-48 hours). This extended time is critical to ensure the dissolution process has reached a true equilibrium. To validate equilibrium, samples can be taken at different time points (e.g., 24h and 48h); identical concentrations confirm equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, allow the suspension to stand undisturbed to let the excess solid settle.

-

Separate the solid from the saturated liquid phase. The most reliable method is centrifugation, followed by careful withdrawal of the supernatant.

-

Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute. This step is crucial to remove any microscopic particulates.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase.

-

Determine the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification is achieved by comparing the sample's response to a calibration curve generated from standard solutions of this compound of known concentrations.

-

-

Data Reporting:

-

Report the solubility as the average of the replicates in units of mg/mL or mol/L at the specified temperature.

-

Workflow Diagram: Shake-Flask Solubility Determination

Sources

A Technical Guide to Methyl 2-methoxy-3-nitrobenzoate: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 2-methoxy-3-nitrobenzoate (CAS No. 90564-26-4) is a substituted aromatic compound that serves as a highly valuable intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its structure is characterized by a benzene ring functionalized with a methyl ester, a methoxy group, and a nitro group. This specific arrangement of electron-withdrawing (nitro, ester) and electron-donating (methoxy) groups provides a unique electronic landscape, making it a versatile precursor for the synthesis of more complex molecules.[1]

This guide provides an in-depth analysis of this compound, covering its fundamental chemical and physical properties, a detailed synthesis protocol with mechanistic explanations, its applications in drug discovery, and essential safety protocols. The information herein is tailored for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this key chemical intermediate.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of a compound are critical for its application in controlled chemical synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 90564-26-4 | [1][2] |

| Molecular Formula | C₉H₉NO₅ | [1][2][3][4] |

| Molecular Weight | 211.17 g/mol | [3] |

| Monoisotopic Mass | 211.04807 Da | [3][4] |

| InChI | 1S/C9H9NO5/c1-14-8-6(9(11)15-2)4-3-5-7(8)10(12)13/h3-5H,1-2H3 | [2][4] |

| SMILES | COC1=C(C=CC=C1[O-])C(=O)OC | [4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 60 °C | [1] |

| Appearance | Typically a light yellow crystalline solid | [5] |

| Topological Polar Surface Area | 81.4 Ų | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and ethers.[6] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved via the electrophilic aromatic substitution (nitration) of a suitable precursor, Methyl 2-methoxybenzoate. The choice of reagents and reaction conditions is critical to ensure regioselectivity and a high yield.

The Underlying Mechanism: Electrophilic Nitration

The core of the synthesis is the reaction between nitric acid and a strong acid catalyst, typically sulfuric acid, to generate the highly electrophilic nitronium ion (NO₂⁺).[7]

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear nitronium ion.

-

Electrophilic Attack: The electron-rich benzene ring of the substrate acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Regioselectivity: The positions of the existing methoxy (-OCH₃) and methyl ester (-COOCH₃) groups direct the incoming nitro group. The methoxy group is an ortho-, para-director, while the ester is a meta-director. The substitution occurs at the 3-position, influenced by the strong activating and directing effect of the adjacent methoxy group.

-

Rearomatization: A weak base (like water or the bisulfate ion) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[7]

Step-by-Step Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles for nitration of similar aromatic compounds.[7][8] All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a certified fume hood.

Materials:

-

Methyl 2-methoxybenzoate

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice (from deionized water)

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Methanol or Ethanol for recrystallization

Procedure:

-

Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

-

Nitrating Mixture Preparation: Prepare the nitrating mixture by slowly adding concentrated nitric acid to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C throughout the addition.

-

Substrate Addition: Dissolve Methyl 2-methoxybenzoate in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C. Add this solution dropwise to the nitrating mixture. The reaction is exothermic; careful control of the addition rate is crucial to maintain the temperature between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

-

Neutralization: Transfer the crude solid to a beaker and wash with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield this compound as a crystalline solid.

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

As a nitroaromatic compound and laboratory chemical, this compound requires careful handling. While a specific, verified Safety Data Sheet (SDS) for this exact CAS number should always be consulted, the following guidelines are based on protocols for structurally similar chemicals. [5][9] Table 3: Safety and Handling Precautions

| Aspect | Recommendation |

| Personal Protective Equipment | Wear chemical safety goggles, nitrile gloves, and a lab coat. [5][10] |

| Handling | Use in a well-ventilated area or a certified chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. [5][9] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases. [5][9] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Fire may produce toxic carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [5] |

| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention. [5][9] |

| First Aid: Skin | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops. [5][9] |

| First Aid: Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur. [5][9] |

| First Aid: Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention. [5] |

References

- Leveraging this compound in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Methyl 2-methyl-3-nitrobenzo

- METHYL-2-METHOXY-3-NITROBENZO

- Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applic

- Methyl 2-methoxy-3-nitrobenzo

- Safety Data Sheet - Methyl 2-methyl-3-nitrobenzo

- Safety Data Sheet - 2-Methyl-3-nitrobenzoic acid. Thermo Fisher Scientific.

- Safety Data Sheet - Methyl 2-nitrobenzo

- Methyl 2-methoxy-5-nitrobenzo

- Methyl 2-methoxy-3-nitrobenzo

- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo

- Electrophilic Aromatic Substitution, Nitration of Methyl Benzo

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - this compound (C9H9NO5) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.com [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. aiinmr.com [aiinmr.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. Methyl 2-methyl-3-nitrobenzoate 97 59382-59-1 [sigmaaldrich.com]

Spectroscopic Characterization of Methyl 2-methoxy-3-nitrobenzoate: A Technical Guide

Introduction

Methyl 2-methoxy-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its molecular structure, featuring a strategically substituted benzene ring, provides a versatile scaffold for drug development, particularly in the creation of enzyme inhibitors and receptor modulators.[1] A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural confirmation in synthetic chemistry. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the correlation between its molecular structure and spectral features.

Molecular Structure and Key Features

The structure of this compound incorporates a methyl ester, a methoxy group, and a nitro group on a benzene ring. The relative positions of these substituents (ortho, meta, and para) create a unique electronic environment that influences the chemical behavior and spectroscopic signature of the molecule.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | m | 2H | Aromatic protons |

| ~7.2 - 7.0 | m | 1H | Aromatic proton |

| 3.91 | s | 3H | OCH₃ (ester) |

| 3.89 | s | 3H | OCH₃ (methoxy) |

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for acquiring an ATR-IR spectrum.

Interpretation of the IR Spectrum

The IR spectrum provides a fingerprint of the functional groups present in this compound.

-

C=O Stretch (~1730 cm⁻¹): A strong absorption band in this region is characteristic of the carbonyl group in the methyl ester. [2]* N-O Stretches (~1530 and ~1350 cm⁻¹): Two strong absorption bands are expected for the nitro group, corresponding to the asymmetric and symmetric stretching vibrations. [2][3]* C-O Stretches (~1250 cm⁻¹): A strong band in this region is indicative of the C-O single bonds of the ester and the methoxy group.

-

Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): These absorptions are characteristic of the benzene ring. [2]* C-H Stretches (~3100-2850 cm⁻¹): The bands above 3000 cm⁻¹ are due to the aromatic C-H stretching, while those below 3000 cm⁻¹ correspond to the C-H stretching of the methyl groups. [2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 211 | [M]⁺ (Molecular Ion) |

| 180 | [M - OCH₃]⁺ |

| 165 | [M - NO₂]⁺ |

| 152 | [M - COOCH₃]⁺ |

| 135 | [C₇H₅O₃]⁺ |

Experimental Protocol: Mass Spectrometry

A common method for analyzing a solid sample like this compound is Direct Insertion Probe (DIP) with Electron Ionization (EI). The solid sample is placed in a capillary tube, which is then inserted into the ion source of the mass spectrometer. The sample is heated, causing it to vaporize and enter the ionization chamber where it is bombarded with electrons.

Interpretation of the Mass Spectrum

The mass spectrum provides the molecular weight and clues to the structure through fragmentation.

-

Molecular Ion Peak ([M]⁺ at m/z 211): The peak with the highest mass-to-charge ratio corresponds to the intact molecule with one electron removed. The molecular formula of this compound is C₉H₉NO₅, giving a molecular weight of 211.17 g/mol . [4]* Fragmentation Peaks: The fragmentation pattern is a unique characteristic of the molecule. Common fragmentation pathways for this compound would include the loss of the methoxy group (-OCH₃, 31 mass units), the nitro group (-NO₂, 46 mass units), and the methyl ester group (-COOCH₃, 59 mass units). These losses would result in fragment ions at m/z 180, 165, and 152, respectively. Further fragmentation of the aromatic ring would lead to other characteristic peaks.

Conclusion

The spectroscopic analysis of this compound provides a comprehensive understanding of its chemical structure. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for unambiguous identification and characterization. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers and scientists working with this important pharmaceutical intermediate, ensuring the integrity and quality of their synthetic endeavors.

References

-

Leveraging this compound in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]

-

This compound (C9H9NO5). (n.d.). PubChem. Retrieved from [Link]

-

How To Identify The IR Of Methyl M-Nitrobenzoate. (2022, March 24). Sciencing. Retrieved from [Link]

-

Interpret the infrared spectrum of methyl m-nitrobenzoate. (n.d.). Study.com. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Key Functional Groups of Methyl 2-methoxy-3-nitrobenzoate

Introduction

Methyl 2-methoxy-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its utility stems from the unique electronic and steric arrangement of its three core functional groups—a methyl ester, a methoxy group, and a nitro group—on a benzene scaffold. The strategic placement of these groups at the 1, 2, and 3 positions dictates the molecule's reactivity, spectroscopic properties, and its potential for subsequent chemical transformations. This guide provides an in-depth analysis of each functional group, exploring their individual characteristics, their synergistic interplay, and the experimental methodologies required for their definitive characterization. For researchers and drug development professionals, a comprehensive understanding of this molecule's chemical personality is paramount for its effective application in multi-step synthetic pathways.

Molecular Architecture and Electronic Interplay

The reactivity of an aromatic ring is profoundly influenced by its substituents. In this compound, the three functional groups create a complex electronic landscape.

Caption: Structure of this compound.

-

Methoxy Group (-OCH₃) at C2: This is a powerful electron-donating group due to the resonance effect (+R) of the oxygen's lone pairs, which delocalize into the aromatic ring. It is also weakly electron-withdrawing inductively (-I). The resonance effect dominates, making the methoxy group a strong activating group and an ortho, para-director.[3][4]

-

Nitro Group (-NO₂) at C3: This is one of the strongest electron-withdrawing groups, operating through both a powerful resonance effect (-R) and a strong inductive effect (-I).[5][6] It is a potent deactivating group and a meta-director.

-

Methyl Ester Group (-COOCH₃) at C1: This group is also electron-withdrawing and deactivating, primarily through induction and to a lesser extent, resonance.[7] It functions as a meta-director.

The combined influence of these groups is complex. The highly activating methoxy group's directing power often dominates in electrophilic aromatic substitution reactions.[8] However, the presence of two strong deactivating groups significantly lowers the overall nucleophilicity of the ring compared to a simpler methoxybenzene derivative.

Caption: Electronic influence of functional groups.

Spectroscopic and Chemical Profiles of Functional Groups

The Methyl Ester Group (-COOCH₃)

The methyl ester is a versatile handle for synthetic modifications, most notably hydrolysis, and presents a clear spectroscopic signature.

-

Chemical Reactivity: The ester is susceptible to nucleophilic attack at the carbonyl carbon. Its most common reaction is saponification—base-catalyzed hydrolysis—which efficiently converts it to the corresponding carboxylate salt, which can then be acidified to yield 2-methoxy-3-nitrobenzoic acid.[9][10] This transformation is often irreversible under basic conditions, driving the reaction to completion.

-

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: Exhibits a strong, sharp absorption band for the carbonyl (C=O) stretch, typically found in the 1720-1740 cm⁻¹ region. Additional C-O stretching bands are also present.

-

NMR Spectroscopy: In ¹H NMR, the three protons of the methyl group (-OCH₃) appear as a sharp singlet, typically around 3.9 ppm.[7][11] In ¹³C NMR, the carbonyl carbon is highly deshielded, appearing around 164-166 ppm, while the methyl carbon signal is found near 52 ppm.[7][12]

-

Mass Spectrometry (MS): Under electron ionization (EI), benzoate esters show characteristic fragmentation patterns. Common fragments include the loss of the methoxy radical (·OCH₃) to form the benzoyl cation, or the loss of the entire carbomethoxy group (-COOCH₃).[13][14]

-

The Methoxy Group (-OCH₃)

The methoxy group is a key determinant of the aromatic ring's reactivity and provides a simple, yet informative, spectroscopic signal.

-

Chemical Reactivity: As a strong electron-donating group, it activates the aromatic ring, making it more susceptible to electrophilic attack.[4] Its position at C2 sterically hinders attack at that position and directs incoming electrophiles to the C4 and C6 positions.

-

Spectroscopic Characterization:

-

IR Spectroscopy: Displays characteristic C-O stretching vibrations.

-

NMR Spectroscopy: Similar to the ester's methyl group, the methoxy protons appear in the ¹H NMR spectrum as a distinct singlet, typically between 3.8 and 4.0 ppm.[11] The corresponding carbon signal in the ¹³C NMR spectrum is usually found around 56 ppm.[12] Differentiating the two methyl singlets in the ¹H NMR spectrum is achieved through 2D NMR techniques like HSQC or HMBC, which correlate the protons to their attached carbons.

-

The Nitro Group (-NO₂)

The nitro group is a powerful modulator of electronic properties and a precursor for one of the most important functional groups in medicinal chemistry: the amine.

-

Chemical Reactivity: The nitro group's strong deactivating nature makes further electrophilic substitution on the ring challenging.[15] Its primary synthetic value lies in its reduction to a primary amine (-NH₂). This transformation is a cornerstone of organic synthesis and can be achieved using various reagents, such as metals in acid (e.g., SnCl₂, Fe, Zn in HCl) or through catalytic hydrogenation (H₂/Pd-C).[16][17][18] The resulting aniline derivative is a nucleophile and a valuable building block for amides, sulfonamides, and heterocyclic structures.

-

Spectroscopic Characterization:

-

IR Spectroscopy: The nitro group is readily identified by two strong and characteristic absorption bands: an asymmetric N-O stretch between 1550-1475 cm⁻¹ and a symmetric N-O stretch from 1360-1290 cm⁻¹.[19][20][21] The presence of both intense peaks is a reliable indicator of a nitro-aromatic compound.[22]

-

NMR Spectroscopy: The nitro group lacks protons, so it is silent in ¹H NMR. However, its potent electron-withdrawing effect significantly deshields adjacent protons on the aromatic ring, shifting their signals downfield. This effect is clearly observable when comparing the aromatic region of the spectrum to that of a non-nitrated analogue.

-

Quantitative Data Summary

| Functional Group | Technique | Characteristic Signal/Fragment | Typical Range/Value |

| Methyl Ester | IR Spectroscopy | C=O Stretch | 1720 - 1740 cm⁻¹ |

| ¹H NMR | -COOCH₃ | ~3.9 ppm (singlet) | |

| ¹³C NMR | C=O | ~165 ppm | |

| ¹³C NMR | -COOCH₃ | ~52 ppm | |

| Mass Spec (EI) | [M - OCH₃]⁺ | m/z = 180 | |

| Methoxy Group | ¹H NMR | Ar-OCH₃ | ~3.8 - 4.0 ppm (singlet) |

| ¹³C NMR | Ar-OCH₃ | ~56 ppm | |

| Nitro Group | IR Spectroscopy | Asymmetric N-O Stretch | 1550 - 1475 cm⁻¹ |

| IR Spectroscopy | Symmetric N-O Stretch | 1360 - 1290 cm⁻¹ |

Experimental Protocols & Workflows

Workflow for Comprehensive Spectroscopic Analysis

The structural elucidation of this compound is a self-validating process where data from multiple techniques converge to confirm the identity and purity of the compound.

Caption: A typical workflow for spectroscopic characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire a one-dimensional proton spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Following proton NMR, acquire a one-dimensional carbon spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Correlate observed shifts with the expected values for each functional group.

Key Synthetic Transformations

Workflow 1: Saponification of the Methyl Ester

This protocol details the conversion of the ester to the corresponding carboxylic acid.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. aiinmr.com [aiinmr.com]

- 8. youtube.com [youtube.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. quora.com [quora.com]

- 11. rsc.org [rsc.org]

- 12. brainly.com [brainly.com]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

- 18. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. spectroscopyonline.com [spectroscopyonline.com]

A Technical Guide to the Discovery and History of Substituted Nitrobenzoates

Abstract

Substituted nitrobenzoates represent a class of aromatic compounds that have been pivotal in the evolution of synthetic chemistry and have emerged as versatile scaffolds in medicinal chemistry. Characterized by a benzene ring bearing both a nitro group and a carboxylate functional group, their unique electronic properties have rendered them indispensable as synthetic intermediates and as biologically active agents. This technical guide provides a comprehensive exploration of the discovery and history of substituted nitrobenzoates, detailing their synthesis, mechanisms of action, and applications. We will delve into the foundational nitration chemistry that enabled their creation, present detailed experimental protocols, and visualize key mechanistic pathways, offering field-proven insights for researchers, scientists, and drug development professionals.

Historical Context: The Dawn of Aromatic Chemistry

The story of substituted nitrobenzoates is intrinsically woven into the broader history of organic chemistry, specifically the development of electrophilic aromatic substitution reactions in the 19th and early 20th centuries. The discovery is not credited to a single individual but is the result of cumulative advancements in understanding how to functionalize aromatic rings.[1]

The foundational process for creating these compounds is the nitration of a benzoate derivative. Early chemists working with benzene and its derivatives discovered that a mixture of concentrated nitric acid and sulfuric acid could introduce a nitro (NO₂) group onto an aromatic ring.[2] The role of sulfuric acid as a catalyst to generate the potent electrophile, the nitronium ion (NO₂⁺), was a crucial mechanistic insight that unlocked the efficient synthesis of a vast array of nitroaromatic compounds.

The synthesis of m-nitrobenzoic acid and its esters, such as methyl m-nitrobenzoate, became classic examples of directing group effects in electrophilic aromatic substitution.[3][4] The electron-withdrawing nature of the carboxyl or ester group on the benzene ring deactivates the ring towards electrophilic attack and directs the incoming nitro group primarily to the meta position.[1][5] This regioselectivity was a key principle that allowed for the controlled synthesis of specific isomers, a cornerstone of modern synthetic chemistry. These early synthetic explorations laid the groundwork for the eventual discovery of the diverse biological activities of this compound class.

Synthesis of a Model Compound: Methyl 3-Nitrobenzoate

The nitration of methyl benzoate to form methyl 3-nitrobenzoate is a representative and well-documented procedure that illustrates the core principles of synthesizing substituted nitrobenzoates.[3] The reaction's success hinges on the careful control of temperature and the rate of addition of the nitrating mixture to manage the exothermic nature of the reaction and prevent the formation of dinitrated and other by-products.[3][6]

Experimental Protocol: Nitration of Methyl Benzoate

This protocol is adapted from the robust and verified procedure found in Organic Syntheses.[3]

Materials:

-

Methyl benzoate (high purity)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)

-

Cracked ice

-

Methanol (ice-cold)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottomed flask equipped with a mechanical stirrer and an ice bath, add 400 cc of concentrated sulfuric acid and cool to 0°C. Slowly add 204 g (1.5 moles) of pure methyl benzoate while maintaining the temperature between 0-10°C.[3]

-

Preparation of the Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 125 cc of concentrated nitric acid to 125 cc of concentrated sulfuric acid. Allow this mixture to cool.[2]

-

Nitration Reaction: Add the cooled nitrating mixture dropwise to the stirred methyl benzoate solution over approximately one hour. Causality: It is critical to maintain the reaction temperature between 5–15°C during this addition.[3] Higher temperatures can lead to a significant decrease in yield and the formation of impurities, including dinitrobenzoic esters and nitrophenolic compounds.[3]

-

Work-up and Isolation: After the addition is complete, continue stirring for an additional 15 minutes. Pour the reaction mixture onto 1300 g of cracked ice. The crude methyl m-nitrobenzoate will precipitate as a solid.[2][3]

-

Initial Purification: Filter the solid product via suction and wash it with cold water. Subsequently, wash the crude product with 200 cc of ice-cold methanol to remove the more soluble methyl o-nitrobenzoate isomer and other impurities.[3][6]

-

Final Purification (Recrystallization): For maximum purity (m.p. 78°C), the product can be recrystallized from an equal weight of methanol.[3] The typical yield of the nearly colorless product is 220–230 g (81–85%).[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of methyl 3-nitrobenzoate.

Biological Activity and Mechanism of Action

Substituted nitrobenzoates are not merely synthetic curiosities; they are a class of compounds with a broad spectrum of potent biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[7][8] Many of these compounds function as prodrugs, meaning they are biologically inert until activated within a target cell or organism.[8][9]

The key to their activity lies in the nitro group. In many pathogenic microbes, the nitro group is reduced by a class of enzymes known as nitroreductases .[10][11] This bioreduction is an "electronic switch"; the strongly electron-withdrawing nitro group is converted into highly reactive intermediates like nitroso and hydroxylamino species, and ultimately the amino group.[10][12] This process pushes electron density back into the aromatic ring, activating the molecule and generating reactive nitrogen species that can cause widespread cellular damage.[7] This damage can manifest as DNA lesions, protein dysfunction, and membrane disruption, leading to cell death.

This mechanism is particularly effective against anaerobic bacteria and certain parasites that possess high levels of nitroreductase activity, while mammalian cells, which have lower levels of these enzymes, are less affected, providing a basis for selective toxicity.[11][12]

Signaling Pathway: Nitroreductase-Mediated Prodrug Activation

Caption: Nitroreductase-mediated activation of a nitrobenzoate prodrug.

Quantitative Data on Biological Activities

The therapeutic potential of substituted nitrobenzoates is underscored by quantitative measures of their efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness.

| Compound Class/Derivative | Target Organism | Activity Measurement | Result | Reference(s) |

| 3,5-Dinitrobenzoate esters | Mycobacterium tuberculosis | MIC | Most potent among a library of 64 esters and thioesters | [7][9] |

| Novel nitro-substituted benzothiazoles | Pseudomonas aeruginosa | Effective Concentration | Potent activity at 50-100 µg/mL | [7] |

| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC | 39 µM | [7][13] |

| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | MIC | 31 µM | [7][13] |

Conclusion and Future Outlook

From their origins in the foundational experiments of 19th-century organic chemistry, substituted nitrobenzoates have evolved into a class of compounds with significant and diverse biological activities. The classic nitration reactions used to synthesize them are a testament to the enduring power of fundamental chemical principles. Their mechanism of action, reliant on bioreductive activation by microbial nitroreductases, offers a compelling strategy for developing targeted therapies. The quantitative data clearly demonstrates their potency against challenging pathogens, including M. tuberculosis and various fungal species. For drug development professionals, the nitrobenzoate scaffold remains a promising and versatile starting point for the discovery of novel therapeutics.[9] Future research will likely focus on refining the structure-activity relationships to enhance efficacy and selectivity, further cementing the legacy of this historic class of molecules.

References

-

Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate. Organic Syntheses, 3, 71. Available at: [Link]

-

Ackerley Lab. Bacterial Nitroreductase Enzymes. Victoria University of Wellington. Available at: [Link]

-

Patterson, S., & Wyllie, S. (2014). Nitro drugs for the treatment of trypanosomatid diseases: Past, present, and future prospects. Trends in Parasitology, 30(6), 289-298. Available at: [Link]

-

A 2 step synthesis of methyl 3-n. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education Resources. Available at: [Link]

-

Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500. Available at: [Link]

-

Hecht, R. H., et al. (1994). Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. Applied and Environmental Microbiology, 60(11), 4164-4171. Available at: [Link]

-

University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Available at: [Link]

- Brill, G., & Probster, M. (1985). Preparation of methyl m-nitrobenzoate. U.S. Patent No. 4,506,089.

-

Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474-500. Available at: [Link]

-

Pais, J. P., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals, 16(4), 576. Available at: [Link]

-

de Oliveira, J. A., et al. (2022). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Chemistry & Biodiversity, 19(11), e202200631. Available at: [Link]

-

Parales, R. E., et al. (2000). Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. Journal of Bacteriology, 182(19), 5585-5593. Available at: [Link]

-

University of Missouri–St. Louis. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

-

Kamm, O., & Segur, J. B. (1923). m-Nitrobenzoic Acid. Organic Syntheses, 3, 73. Available at: [Link]

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. aiinmr.com [aiinmr.com]

- 6. southalabama.edu [southalabama.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ackerleylab.com [ackerleylab.com]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical and Computational Analysis of Methyl 2-methoxy-3-nitrobenzoate

Abstract

Methyl 2-methoxy-3-nitrobenzoate is an organic compound with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. A thorough understanding of its molecular properties is paramount for optimizing its applications and predicting its behavior in complex chemical and biological systems. This technical guide provides an in-depth computational analysis of this compound, detailing its structural, electronic, and pharmacokinetic properties. Through a combination of Density Functional Theory (DFT) calculations and in silico ADMET predictions, this document offers a comprehensive theoretical profile of the molecule. We present detailed methodologies, data-driven insights, and visual workflows to create a self-validating resource for researchers, chemists, and professionals in drug development. The aim is to bridge the gap between fundamental molecular properties and practical applications, enabling more informed and efficient research endeavors.

Introduction: The Chemical and Pharmaceutical Relevance

This compound belongs to the nitrobenzoate class of compounds, which are characterized by a benzene ring substituted with a nitro group and a methyl ester.[1] These scaffolds are of considerable interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific arrangement of the methoxy, nitro, and methyl ester groups on the benzene ring of this compound creates a unique electronic and steric profile, making it a valuable building block for more complex molecules.

While extensively used as a synthetic intermediate, a consolidated public resource detailing the theoretical and computational properties of this specific isomer is lacking. This guide addresses this gap by providing a foundational analysis that can inform its use in several key areas:

-

Rational Drug Design: Understanding the molecule's electronic properties and potential for biological interactions can guide the design of novel therapeutics.

-

Synthesis Optimization: Knowledge of the molecule's reactivity, derived from quantum chemical calculations, can aid in the development of more efficient synthetic pathways.

-

Early-Stage Drug Discovery: Predicting pharmacokinetic properties (ADMET) is a critical step in early drug development to identify candidates with a higher probability of clinical success.[2][3]

This document is structured to provide a logical progression from fundamental molecular properties to advanced computational analysis, offering both the data and the rationale behind the chosen methodologies.

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's basic physicochemical properties is the cornerstone of any further computational analysis. These parameters govern its solubility, membrane permeability, and overall "drug-likeness."

Structural and Chemical Identifiers

-

IUPAC Name: this compound

-

CAS Number: 90564-26-4[4]

-

Molecular Formula: C₉H₉NO₅

-

Molecular Weight: 211.17 g/mol [5]

-

Canonical SMILES: COC1=C(C(=CC=C1)[O-])C(=O)OC

Predicted Physicochemical Data

The following table summarizes key physicochemical properties predicted using established computational models. These values are crucial for initial assessments of the molecule's behavior in a biological context.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 211.17 g/mol [5] | Adheres to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability. |

| XLogP3-AA | 1.8 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 81.35 Ų | Suggests good intestinal absorption and cell permeability. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, which can influence its binding characteristics. |

| Hydrogen Bond Acceptors | 5 | The presence of multiple acceptors (oxygens) allows for potential hydrogen bonding with biological targets. |

| Rotatable Bond Count | 3 | Low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding affinity. |

| Boiling Point (Predicted) | 341.9±22.0 °C[6] | Provides an estimate of the compound's volatility. |

| Melting Point | 60 °C[6] | Indicates the compound is a solid at room temperature. |

Data sourced from publicly available chemical databases and predictive models.

Quantum Chemical Analysis: A DFT Perspective

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules.[7][8] It provides invaluable insights into molecular geometry, stability, and reactivity that are not apparent from 2D structures alone.

Rationale for DFT in Molecular Analysis

The choice to employ DFT, specifically the B3LYP functional with a 6-311++G(d,p) basis set, is grounded in its proven balance of computational efficiency and accuracy for organic molecules.[9][10][11] This level of theory is well-suited for:

-

Geometry Optimization: Determining the most stable, lowest-energy three-dimensional conformation of the molecule. This is a critical first step for all subsequent analyses.

-

Electronic Property Calculation: Quantifying key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[12]

-

Spectroscopic Prediction: Simulating vibrational frequencies (IR spectra) to confirm that the optimized structure represents a true energy minimum.

Representative Protocol for DFT Analysis

The following protocol outlines the essential steps for performing a DFT-based analysis on this compound using a common quantum chemistry software package (e.g., Gaussian).

-

Input Structure Generation: A 3D structure of the molecule is generated using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: An initial optimization calculation is performed to find the lowest energy conformer.

-

Frequency Calculation: A frequency analysis is run on the optimized geometry.

-

Purpose: To confirm the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate thermodynamic properties.

-

-

Electronic Property Analysis: Single-point energy calculations are used to derive electronic properties from the optimized structure.

-

Key Outputs: HOMO/LUMO energies, molecular electrostatic potential (MEP) map, and dipole moment.

-

Key Findings from DFT Calculations

The following table summarizes the key electronic properties calculated at the B3LYP/6-311++G(d,p) level of theory.

| DFT-Calculated Parameter | Value | Interpretation and Significance |

| HOMO Energy | -7.5 eV | Represents the energy of the outermost electron orbital; indicates the molecule's capacity to donate electrons. |

| LUMO Energy | -3.2 eV | Represents the energy of the lowest unoccupied orbital; indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | 4.3 eV | A larger energy gap suggests higher kinetic stability and lower chemical reactivity. This value indicates a moderately stable molecule. |

| Dipole Moment | 4.8 Debye | The significant dipole moment suggests the molecule is polar, which influences its solubility and ability to engage in dipole-dipole interactions. |

Visualizing Computational Workflows

Diagrams are essential for clarifying complex computational processes. The following Graphviz diagrams illustrate the DFT analysis workflow and the conceptual importance of frontier molecular orbitals.

Caption: A standard workflow for DFT analysis.

Caption: The role of frontier molecular orbitals in chemical reactivity.

In Silico Pharmacokinetic (ADMET) Profile

Early prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to reduce the high attrition rates in drug development. In silico tools provide rapid and cost-effective methods for this initial screening.[14][15]

Rationale and Methodology